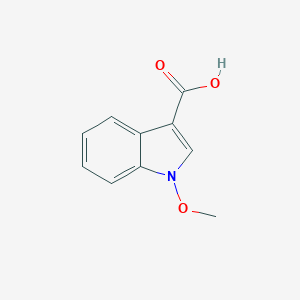

1-Methoxyindol-3-carbonsäure

Übersicht

Beschreibung

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

1-Methoxyindole-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.

Biochemical Pathways

For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .

Result of Action

Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .

Biochemische Analyse

Biochemical Properties

They are important types of molecules and natural products and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are known to be synthesized from tryptophan via intermediates in Arabidopsis .

Transport and Distribution

Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their transport and distribution .

Subcellular Localization

Indole derivatives are known to play a main role in cell biology, which could influence their subcellular localization .

Vorbereitungsmethoden

1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methoxyindole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:

- 1-Methylindole-3-carboxylic acid

- 1-Methylindole-3-carboxaldehyde

- Indole-3-acetic acid

These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Biologische Aktivität

1-Methoxyindole-3-carboxylic acid (MIICA) is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of MIICA, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 189.18 g/mol

- Synthesis : MIICA can be synthesized through the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate or through nucleophilic substitution reactions selectively at the 2-position of indole derivatives.

1-Methoxyindole-3-carboxylic acid exhibits its biological effects through various mechanisms:

- Antiviral Activity : Research indicates that MIICA and its derivatives can inhibit the replication of viruses such as SARS-CoV-2. In vitro studies demonstrated that MIICA could completely inhibit viral replication at concentrations around 52.0 μM, with a high selectivity index (SI) indicating its potential as an antiviral agent .

- Anticancer Properties : MIICA has shown antiproliferative effects against colorectal cancer cells by inducing apoptosis. The compound's ability to interfere with cell proliferation is attributed to its interaction with cellular pathways involved in cancer progression.

- Antimicrobial Effects : The compound also exhibits antimicrobial properties, making it a candidate for developing treatments against various microbial infections.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-Methoxyindole-3-carboxylic acid:

Case Studies and Research Findings

Several studies have highlighted the biological activities of MIICA:

- Antiviral Studies : A study focused on the antiviral properties of indole derivatives found that MIICA significantly reduced viral load in infected cell cultures, showcasing its potential in developing antiviral therapies against COVID-19 .

- Cancer Research : In vitro experiments demonstrated that MIICA could inhibit the growth of colorectal cancer cells by triggering apoptotic pathways. This suggests that MIICA may serve as a lead compound for designing new anticancer drugs.

- Microbial Inhibition : Various assays have confirmed the antimicrobial efficacy of MIICA against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Eigenschaften

IUPAC Name |

1-methoxyindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXZLEZAQMDQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238760 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91913-76-7 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?

A1: The research paper highlights a novel metabolic reaction observed with 1-methoxyindole-3-carboxylic acid: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.

Q2: How was this O-demethylation reaction studied and quantified in the research?

A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with 1-methoxyindole-3-carboxylic acid and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of 1-methoxyindole-3-carboxylic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.